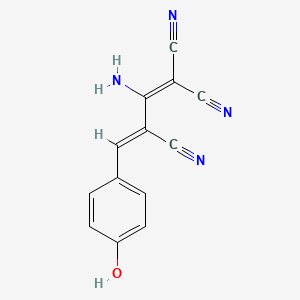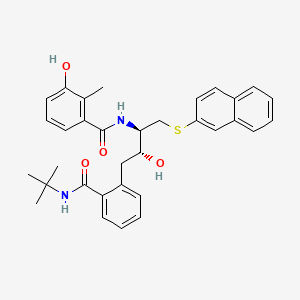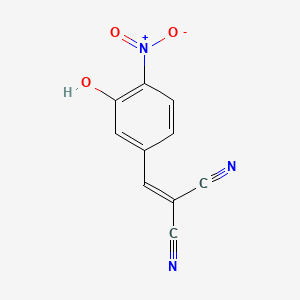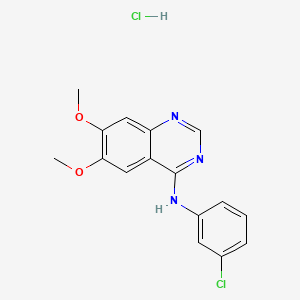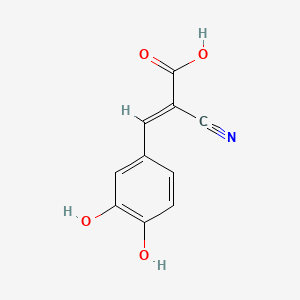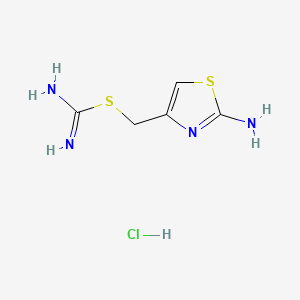![molecular formula C19H16ClF3N2O7 B1664485 methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate CAS No. 104459-82-7](/img/structure/B1664485.png)
methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AKH-7088 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate, also known as AKH-7088, has been explored for its herbicidal activity. Studies conducted by Hayashi et al. (1990) investigated the synthesis and herbicidal activity of this compound, highlighting its effectiveness against broadleaf weeds like velvetleaf, cocklebur, and morningglory in soybeans. They noted no significant difference between the herbicidal effects of its E and Z geometrical isomers on these weeds in postemergent applications. The compound exhibited excellent tolerance in soybeans, making it a promising candidate for agricultural use (Hayashi & Kouji, 1990).
Antibacterial Activity
In another dimension, the compound has been synthesized and evaluated for antibacterial properties. A study by Desai et al. (2001) synthesized several derivatives, including this compound, and assessed their growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi. This suggests potential applications of the compound in the field of antimicrobial research (Desai, Dave, Shah, & Vyas, 2001).
Crystal Structure Characterization
The chemical and crystal structure of similar compounds has also been a subject of research. Mao et al. (2015) synthesized and characterized a closely related compound, providing insights into its molecular structure through X-ray crystallography. Such studies are fundamental for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various fields (Mao, Hu, Wang, Du, & Xu, 2015).
Photophysical Properties
Research by García-López et al. (2014) explored the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which are structurally related to methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate. Such studies contribute to our understanding of the electronic and optical properties of these compounds, which could be crucial for their use in applications like organic light emitting diodes (García-López et al., 2014).
Anticonvulsant and Neurotoxic Properties
Additionally, the synthesis and evaluation of similar N-phenyl derivatives of the phthalimide pharmacophore have been conducted to explore their anticonvulsant and neurotoxic properties. This line of research, represented by the work of Vamecq et al. (2000), suggests potential pharmaceutical applications for compounds structurally related to methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate (Vamecq et al., 2000).
Eigenschaften
CAS-Nummer |
104459-82-7 |
|---|---|
Produktname |
methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate |
Molekularformel |
C19H16ClF3N2O7 |
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
methyl 2-[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate |
InChI |
InChI=1S/C19H16ClF3N2O7/c1-29-9-15(24-31-10-18(26)30-2)13-8-12(4-5-16(13)25(27)28)32-17-6-3-11(7-14(17)20)19(21,22)23/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
GAIFAPDHLCPUMF-IWIPYMOSSA-N |
Isomerische SMILES |
COC/C(=N/OCC(=O)OC)/C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
SMILES |
COCC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Kanonische SMILES |
COCC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Aussehen |
Solid powder |
melting_point |
58.0 °C |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AKH-7088; AKH 7088; AKH7088 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



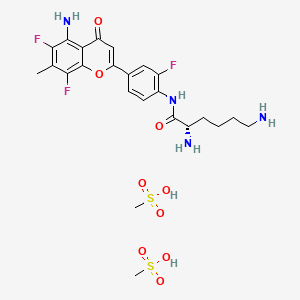
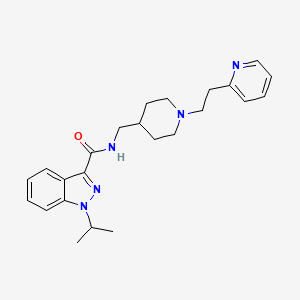
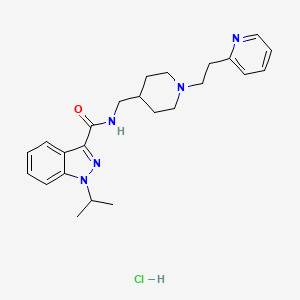
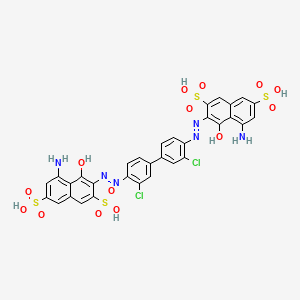
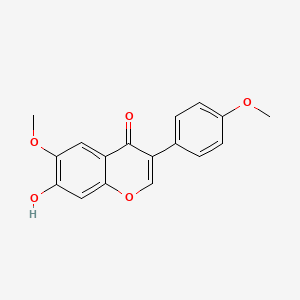
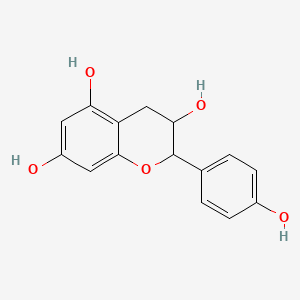
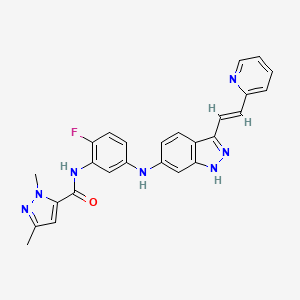
![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)
